![molecular formula C7H8N2O2 B13972028 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide CAS No. 389795-79-3](/img/structure/B13972028.png)
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide typically involves several steps. One common method starts with the preparation of the core spirocyclic structure, followed by functionalization to introduce the carboxamide group. Key reagents and conditions often include the use of oxidants such as PhI(OAc)2 or bis(trifluoroacetoxy)iodobenzene (PIFA) for oxidative cyclization . Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Utilizing oxidants like PhI(OAc)2 to form spirocyclic structures.
Reduction: Potential reduction of the carboxamide group under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various derivatives. Common reagents include oxidants, reducing agents, and nucleophiles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: Investigated for its antitumor activity, particularly against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
Materials Science: Potential use in the development of novel materials due to its unique spirocyclic structure.
Biological Studies: Studied for its interactions with various biological targets, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antitumor activity is attributed to its ability to interfere with cellular pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide can be compared with other spirocyclic compounds such as:
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Similar core structure but different functional groups.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Another spirocyclic compound with notable antitumor activity. The uniqueness of this compound lies in its specific functionalization and the resulting biological activities.
Properties
CAS No. |
389795-79-3 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c8-6(10)5-3-9-2-1-7(5)4-11-7/h1-3,9H,4H2,(H2,8,10) |
InChI Key |
YJHQZTGXNFEPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(O1)C=CNC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


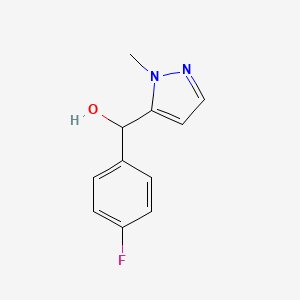
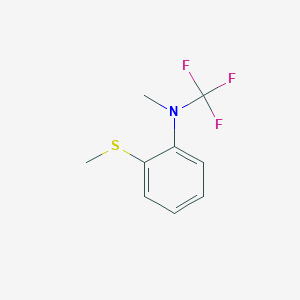
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
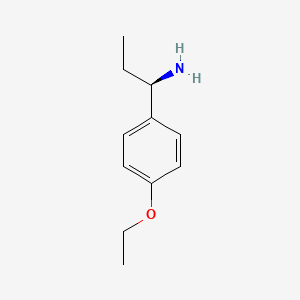
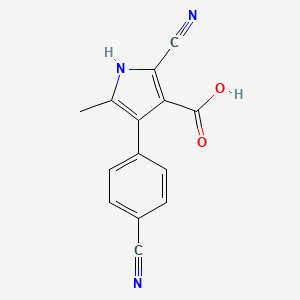
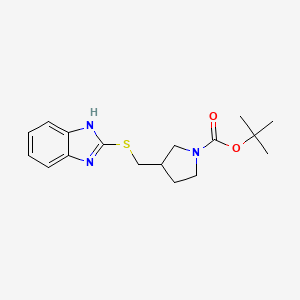

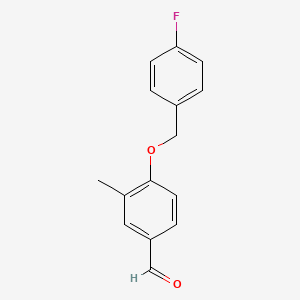

![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
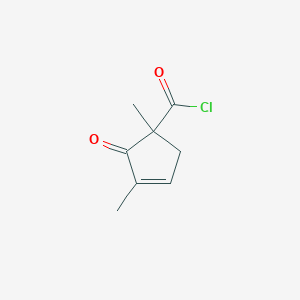
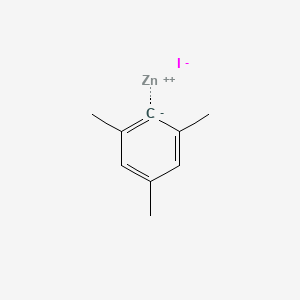
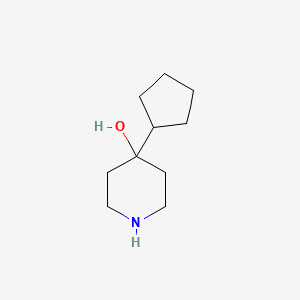
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
